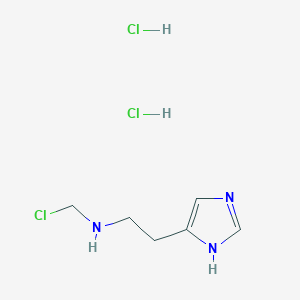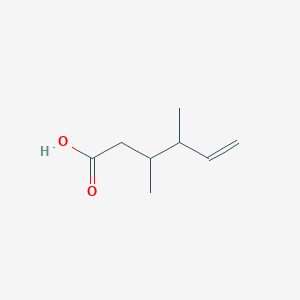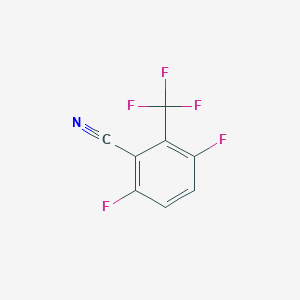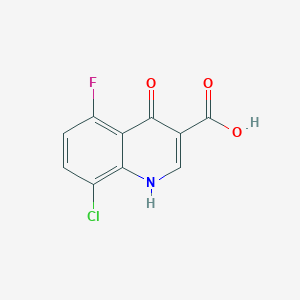
4-(Triethylsilyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triethylsilyl)benzaldehyde is an organic compound with the molecular formula C12H14OSi. It is a benzaldehyde derivative where the benzene ring is substituted with a triethylsilyl group at the para position. This compound is known for its utility in organic synthesis, particularly in the preparation of various functional materials and intermediates.
Vorbereitungsmethoden
4-(Triethylsilyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction. In this method, 4-bromobenzaldehyde is reacted with triethylsilylacetylene in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere . The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the attachment of the triethylsilyl group.
Another method involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon . This method also utilizes the Sonogashira coupling reaction to achieve the desired product.
Analyse Chemischer Reaktionen
4-(Triethylsilyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Wissenschaftliche Forschungsanwendungen
4-(Triethylsilyl)benzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
Material Science: It is used in the preparation of functional materials, such as porphyrin-based compounds, which have applications in solar cells and other electronic devices.
Chemical Biology: It is employed in the synthesis of biologically active molecules and probes for studying biological processes.
Wirkmechanismus
The mechanism of action of 4-(Triethylsilyl)benzaldehyde is primarily based on its reactivity as an aldehyde and the presence of the triethylsilyl group. The aldehyde group can undergo nucleophilic addition reactions, while the triethylsilyl group can be involved in various substitution reactions. These reactions enable the compound to participate in the formation of complex molecular structures and functional materials.
Vergleich Mit ähnlichen Verbindungen
4-(Triethylsilyl)benzaldehyde can be compared with other similar compounds, such as 4-(Trimethylsilyl)benzaldehyde and 4-ethynylbenzaldehyde. While all these compounds contain a benzaldehyde moiety, their reactivity and applications differ due to the nature of the substituent groups.
Eigenschaften
Molekularformel |
C13H20OSi |
|---|---|
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
4-triethylsilylbenzaldehyde |
InChI |
InChI=1S/C13H20OSi/c1-4-15(5-2,6-3)13-9-7-12(11-14)8-10-13/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
IYTQLHBMYATZIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)



![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)


![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)


